3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound with the molecular formula C11H12BrN3O It is a brominated indazole derivative, which incorporates a tetrahydropyranyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the bromination of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or alkoxide salts. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indazole derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the indazole ring are crucial for its binding affinity and specificity. The tetrahydropyranyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Uniqueness
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to its specific structural features, such as the indazole ring and the tetrahydropyranyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-bromo-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-12-9-5-1-2-6-10(9)15(14-12)11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLOLRJEKXVXBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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